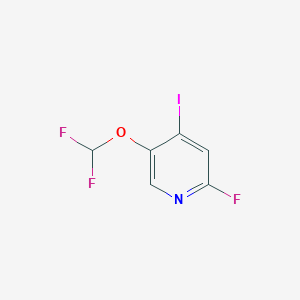

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine

説明

The compound “5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole” is a related compound that is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .

Synthesis Analysis

While specific synthesis methods for “5-(Difluoromethoxy)-2-fluoro-4-iodopyridine” are not available, difluoromethylation processes have been studied extensively. These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Chemical Reactions Analysis

Difluoromethoxy compounds undergo various chemical reactions. For instance, difluoromethylation processes involve the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic modes .科学的研究の応用

Synthetic Utility in Organic Chemistry

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine serves as a versatile building block in organic synthesis, offering a pathway to various halogenated pyridines and their derivatives. Its reactivity profile enables selective transformations, making it invaluable for constructing complex molecular architectures:

Halopyridine Derivatives : The compound facilitates the synthesis of halopyridine derivatives, which are crucial intermediates in pharmaceutical and agrochemical research. For instance, it can undergo isomerization under basic conditions to yield 4-pyridinecarboxylic acids and 4-iodopyridines, which are pivotal for further functionalization and the creation of novel compounds with potential biological activity (Schlosser & Bobbio, 2002).

Acyl Fluorides Synthesis : In a remarkable application, 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine, or closely related derivatives, are employed in the synthesis of acyl fluorides via palladium-catalyzed fluoro-carbonylation. This method stands out for its efficiency and safety, producing acyl fluorides in high yields without the need for toxic gaseous reagents. This process underscores the compound's role in facilitating the development of new synthetic methodologies that are both efficient and environmentally benign (Liang, Zhao, & Shibata, 2020).

Building Blocks for Medicinal Chemistry : The strategic introduction of halogens into pyridine rings, leveraging compounds like 5-(Difluoromethoxy)-2-fluoro-4-iodopyridine, enables the creation of halogen-rich intermediates. These intermediates are then transformed into pentasubstituted pyridines, offering a wealth of possibilities for the development of new drug candidates with optimized properties (Wu, Porter, Frennesson, & Saulnier, 2022).

Nucleoside Analogues : The compound's halogenated structure is conducive to nucleophilic substitution reactions, leading to the synthesis of nucleoside analogues. These analogues play a pivotal role in antiviral and anticancer research, underscoring the compound's significance in the quest for new therapeutic agents (Jenkins, Verheyden, & Moffatt, 1976).

将来の方向性

特性

IUPAC Name |

5-(difluoromethoxy)-2-fluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-5-1-3(10)4(2-11-5)12-6(8)9/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZJSQFHIXZZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Difluoromethoxy)-2-fluoro-4-iodopyridine | |

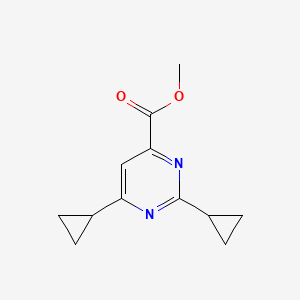

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

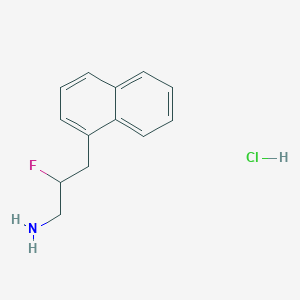

amine hydrochloride](/img/structure/B1484470.png)